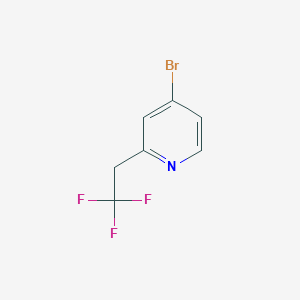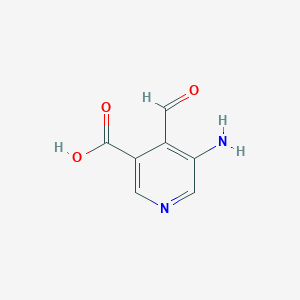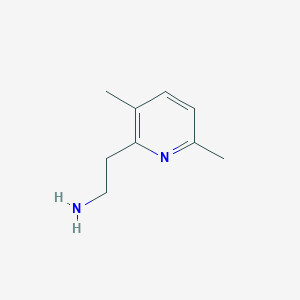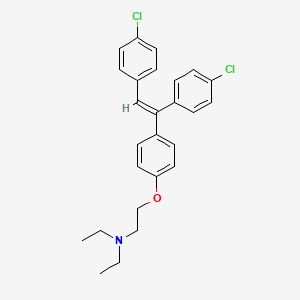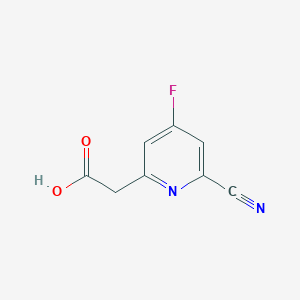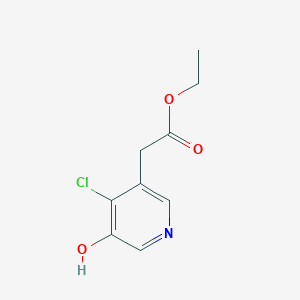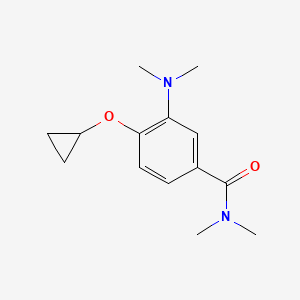
2-(5-Chloro-3-methylpyridin-2-YL)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Chloro-3-methylpyridin-2-YL)acetonitrile is an organic compound with the molecular formula C8H7ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-3-methylpyridin-2-YL)acetonitrile typically involves the reaction of 5-chloro-3-methylpyridine with acetonitrile in the presence of a base. One common method is the nucleophilic substitution reaction where the chlorine atom is replaced by the acetonitrile group. The reaction is usually carried out under reflux conditions with a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified by recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
2-(5-Chloro-3-methylpyridin-2-YL)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of 2-(5-Chloro-3-methylpyridin-2-YL)methanamine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
2-(5-Chloro-3-methylpyridin-2-YL)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(5-Chloro-3-methylpyridin-2-YL)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrile group can undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects.
類似化合物との比較
Similar Compounds
- 2-(5-Chloro-3-fluoropyridin-2-YL)acetonitrile
- 2-(5-Methylpyridin-2-YL)acetonitrile
- (5-Chloro-3-methylpyridin-2-yl)methanamine hydrochloride
Uniqueness
2-(5-Chloro-3-methylpyridin-2-YL)acetonitrile is unique due to the presence of both a chloro and a methyl group on the pyridine ring, which can influence its reactivity and biological activity. The combination of these substituents can result in distinct chemical and physical properties compared to other similar compounds.
特性
分子式 |
C8H7ClN2 |
|---|---|
分子量 |
166.61 g/mol |
IUPAC名 |
2-(5-chloro-3-methylpyridin-2-yl)acetonitrile |
InChI |
InChI=1S/C8H7ClN2/c1-6-4-7(9)5-11-8(6)2-3-10/h4-5H,2H2,1H3 |
InChIキー |
NPOIFANVHWELEV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1CC#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Azaspiro[3.3]heptane oxalate](/img/structure/B14846492.png)
